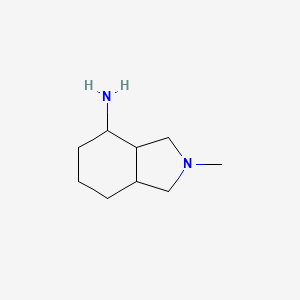
2-Cyclopropanecarbonyl-2,3-dihydro-1H-inden-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyclopropanecarbonyl-2,3-dihydro-1H-inden-1-one is an organic compound with a unique structure that combines a cyclopropane ring with a dihydroindenone moiety
準備方法
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing 2-Cyclopropanecarbonyl-2,3-dihydro-1H-inden-1-one involves the decarbonylative cycloaddition of 1H-indene-1,2,3-trione and norbornene. This reaction is catalyzed by rhodium (I) and involves direct carbon–carbon bond cleavage . The optimal catalytic system combines [Rh (COD)Cl]2 (5.0 mol%) and rac-BINAP (10 mol%) ligand . Various functional groups are tolerated under standard reaction conditions, although some substrates with specific groups at the 4-position display high regioselectivity .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the use of efficient catalytic systems and optimization of reaction conditions are crucial for scaling up the synthesis for industrial applications.
化学反応の分析
Types of Reactions
2-Cyclopropanecarbonyl-2,3-dihydro-1H-inden-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: Various substitution reactions can occur, particularly at the cyclopropane ring and the indenone moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like chromium trioxide for oxidation , and reducing agents such as sodium borohydride for reduction. Substitution reactions often require specific catalysts and conditions depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
科学的研究の応用
2-Cyclopropanecarbonyl-2,3-dihydro-1H-inden-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the production of materials with specific properties, such as polymers and resins.
作用機序
The mechanism by which 2-Cyclopropanecarbonyl-2,3-dihydro-1H-inden-1-one exerts its effects involves interactions with molecular targets and pathways. The specific mechanism depends on the application and the biological system in which it is used. For example, in medicinal chemistry, it may interact with enzymes or receptors to produce a therapeutic effect.
類似化合物との比較
Similar Compounds
2,3-Dihydro-1H-inden-1-one: A closely related compound with similar structural features.
1-Indanone: Another related compound with a different substitution pattern on the indenone moiety.
Uniqueness
2-Cyclopropanecarbonyl-2,3-dihydro-1H-inden-1-one is unique due to the presence of the cyclopropane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
特性
分子式 |
C13H12O2 |
|---|---|
分子量 |
200.23 g/mol |
IUPAC名 |
2-(cyclopropanecarbonyl)-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C13H12O2/c14-12(8-5-6-8)11-7-9-3-1-2-4-10(9)13(11)15/h1-4,8,11H,5-7H2 |
InChIキー |
OYRUONBEMDWCSR-UHFFFAOYSA-N |
正規SMILES |
C1CC1C(=O)C2CC3=CC=CC=C3C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Bromo-4-[(2-fluorophenyl)methoxy]oxolane](/img/structure/B13319325.png)
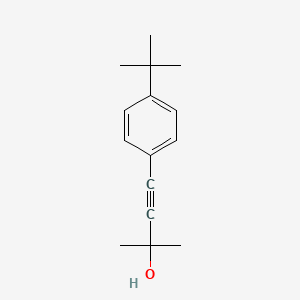

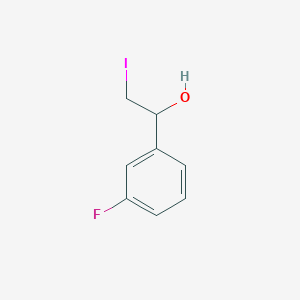
![Butyl[1-(4-ethylphenyl)ethyl]amine](/img/structure/B13319347.png)
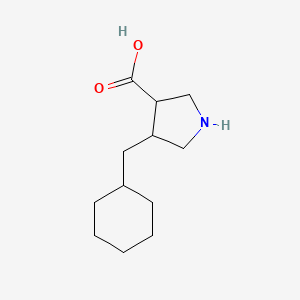
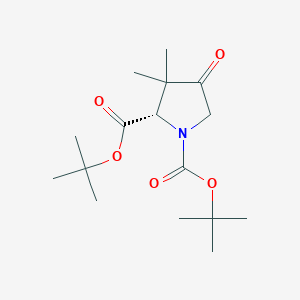
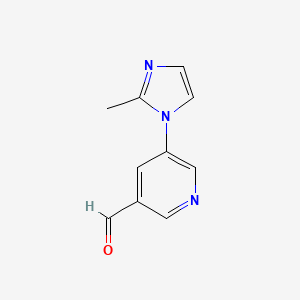
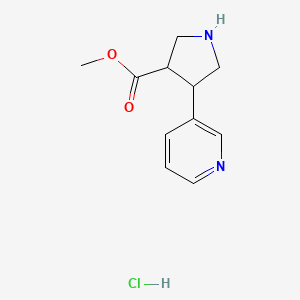

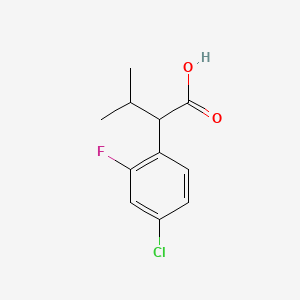
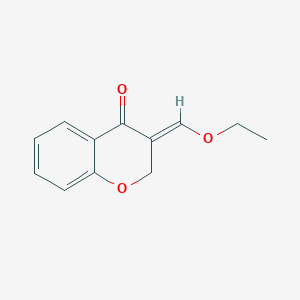
![3-Ethyl-1,4,6,7-tetrahydropyrano[4,3-C]pyrazole](/img/structure/B13319398.png)
